

Barnidipine-d5: A Technical Guide to Certificate of Analysis Parameters

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Compound of Interest

Compound Name: Barnidipine-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical parameters found on a Certificate of Analysis (CoA) for **Barnidipine-d5**. **Barnidipine-d5** is the deuterated analog of Barnidipine, a dihydropyridine calcium channel blocker used in the management of hypertension.[1] As a stable isotope-labeled internal standard, **Barnidipine-d5** is crucial for the accurate quantification of Barnidipine in biological matrices during pharmacokinetic studies and clinical trials, typically utilizing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]

Core Analytical Parameters

A Certificate of Analysis for **Barnidipine-d5** provides critical data on its identity, purity, and quality. The following tables summarize the key quantitative parameters and provide insight into the analytical methodologies employed.

Identity and Characterization

Parameter	Typical Specification	Data
Chemical Name	3-Methyl 5-((S)-1-((phenyl-d5)methyl)pyrrolidin-3-yl) (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride	Conforms
Molecular Formula	C27H24D5N3O6 · HCl	C27H24D5N3O6 · HCl[1]
Molecular Weight	533.0 g/mol	533.0[1]
Isotopic Enrichment	≥98%	≥99% deuterated forms (d1-d5)[1]

Purity and Impurity Profile

Parameter	Method	Typical Specification
Purity (by HPLC)	RP-HPLC	≥98%[3][5]
Purity (by NMR)	1H-NMR	Conforms to structure
Related Substances	LC-MS/MS	Report individual and total impurities

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in a CoA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Quantification

LC-MS/MS is the primary technique for both establishing the purity of **Barnidipine-d5** and for its use as an internal standard in quantifying Barnidipine.

Sample Preparation: **Barnidipine-d5** is typically dissolved in an appropriate organic solvent, such as methanol, to create a stock solution.[6] For use as an internal standard, this stock

solution is further diluted and spiked into biological samples (e.g., human plasma) prior to extraction.[7]

Chromatographic Conditions:

- Column: A reverse-phase column, such as a Phenomenex C18 (50 x 4.6 mm, 5 μ m) or a Thermo Scientific Synchronis C18 (3 x 100 mm, 5 μ m), is commonly used for separation.[6][8]
- Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[6][8]
- Flow Rate: Typical flow rates range from 0.300 mL/min to 0.500 mL/min.[7][8]

Mass Spectrometry Parameters:

- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode is used, or Atmospheric Pressure Chemical Ionization (APCI) in negative mode.[7][8]
- Detection Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is utilized for high selectivity and sensitivity.[6][7] The precursor ion (Q1) and a specific product ion (Q3) are monitored. For **Barnidipine-d5**, the Q1 mass-to-charge ratio (m/z) is 497.2, and a common Q3 transition is 315.1.[7]

Compound	Q1 (m/z)	Q3 (m/z)	DP (V)	EP (V)	CE (V)	CXP (V)
Barnidipine	492.2	315.1	100	10	34	12
Barnidipine-d5	497.2	315.1	100	10	34	12

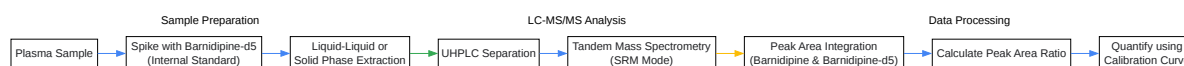
Table
adapted
from
SCIEX
technical
note.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H -NMR and ^{13}C -NMR are used to confirm the chemical structure of **Barnidipine-d5** and to ensure the deuteration is at the specified positions (the phenyl ring). The absence of signals corresponding to the phenyl protons in the ^1H -NMR spectrum and the altered splitting patterns in the ^{13}C -NMR spectrum confirm the isotopic labeling.

Visualizations

Analytical Workflow for Quantification of Barnidipine using Barnidipine-d5

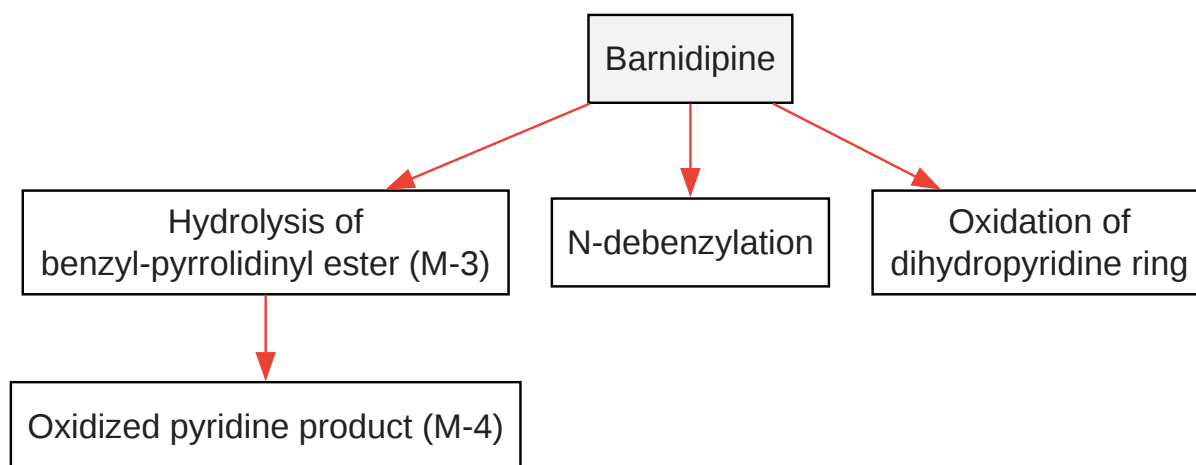


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Caption: Workflow for the bioanalysis of Barnidipine.

Metabolic Pathways of Barnidipine

While **Barnidipine-d5** itself is not metabolized, understanding the metabolic fate of the parent drug, Barnidipine, is crucial in drug development. The primary metabolic pathways for Barnidipine in humans have been identified.[9]



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Caption: Primary metabolic pathways of Barnidipine.

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